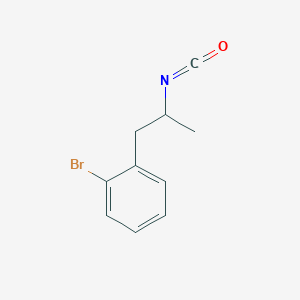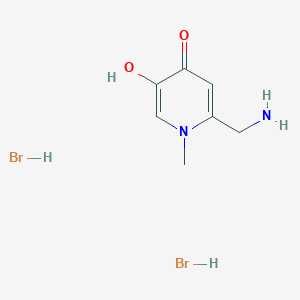
4-Amino-3-(pyridin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-(pyridin-3-yl)butanoic acid is a chemical compound with the molecular formula C9H12N2O2 . It is also known as 4-(3-Pyridinyl)butanoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) . The molecular weight of this compound is 180.21 .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 180.21 . The InChI code for this compound is 1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) .Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis
4-Amino-3-(pyridin-3-yl)butanoic acid, also known as N-(pyridin-3-yl)-succinamic acid, has been studied for its molecular and crystal structure. Single crystal X-ray diffraction studies reveal details about its molecular structure, featuring strong O-H…N hydrogen bonds and C-H…O interactions, resulting in a three-dimensional supramolecular structure (Naveen et al., 2016).
Synthesis of N-acyl-2-pyrrolidinones
Research has been conducted on the synthesis of N-acyl-2-pyrrolidinones from GABA derivatives, including the use of 4-[(pyridine-3-carbonyl)-amino]butanoic acid. This synthesis involves cyclization and employs different methods for generating these compounds (Rekatas, Demopoulos, & Kourounakis, 1996).
Preparation of β-hydroxy-α-amino Acid
The compound has been used in the preparation of chiral β-hydroxy-α-amino acids, key intermediates in the synthesis of developmental drug candidates. The study involves the use of d-threonine aldolase enzymes for catalyzing the synthesis, contributing to high yield and purity (Goldberg et al., 2015).
Antimicrobial Activity Studies
Research includes the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. Compounds synthesized showed good or moderate antimicrobial activity (Bayrak et al., 2009).
Potential Therapeutic Applications
Studies have synthesized 3-aryl(pyrrolidin-1-yl)butanoic acids, investigating their affinity against various integrins, identifying potential therapeutic agents for conditions like idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Supramolecular Synthons in Crystal Structures
Investigations on the crystal structures of N-(aryl)-succinamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, have been conducted. This involves studying the supramolecular synthons in these crystals and analyzing their Hirshfeld surfaces (PrakashShet et al., 2018).
Mécanisme D'action
Mode of Action
Compounds containing similar structures have been shown to exhibit antiviral activity . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Result of Action
Compounds with similar structures have shown antiviral activity . More research is needed to describe the specific effects of this compound.
Analyse Biochimique
Biochemical Properties
4-Amino-3-(pyridin-3-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain amino acid transporters and enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the expression of genes involved in metabolic pathways and alter the activity of key signaling molecules, thereby impacting cellular homeostasis and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction . These interactions can lead to changes in gene expression and modulation of metabolic pathways, highlighting the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage thresholds is essential for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These mechanisms ensure the compound’s proper localization and accumulation, which are essential for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its function and interaction with other biomolecules.
Propriétés
IUPAC Name |
4-amino-3-pyridin-3-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-8(4-9(12)13)7-2-1-3-11-6-7/h1-3,6,8H,4-5,10H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTYFCGIRRDDDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CC(=O)O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
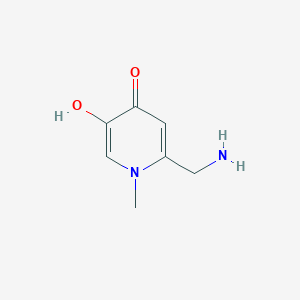
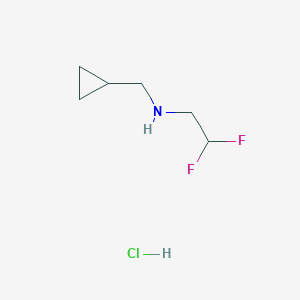
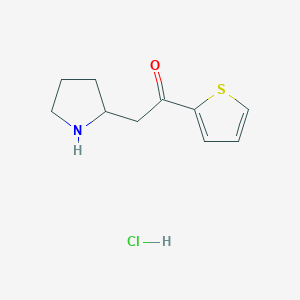
![4-Amino-1,3-diazaspiro[4.4]non-3-en-2-one](/img/structure/B1376088.png)
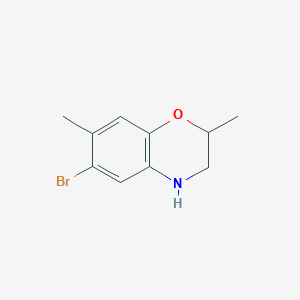

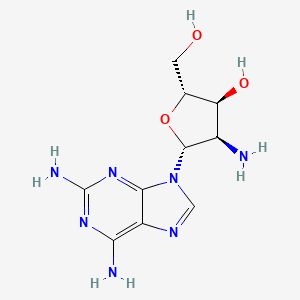
![5-Bromoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1376094.png)
![3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride](/img/structure/B1376095.png)
